molecular formula C6H12O B045976 Hexanal CAS No. 66-25-1

Hexanal

Cat. No.: B045976
CAS No.: 66-25-1
M. Wt: 100.16 g/mol
InChI Key: JARKCYVAAOWBJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanal can be synthesized through the oxidation of hexanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Commercially, this compound is produced primarily through the hydroformylation of 1-pentene. This method involves the reaction of 1-pentene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form this compound . This process is efficient and widely used in the industry.

Chemical Reactions Analysis

Types of Reactions: Hexanal, being an aldehyde, undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Addition: Grignard reagents.

Major Products Formed:

    Oxidation: Hexanoic acid.

    Reduction: Hexanol.

    Nucleophilic Addition: Secondary alcohols.

Comparison with Similar Compounds

Hexanal can be compared with other aldehydes such as hexenal, nonenal, and their corresponding alcohols:

This compound is unique due to its specific odor profile and its role in both industrial applications and natural biological processes.

Properties

IUPAC Name

hexanal
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3
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InChI Key

JARKCYVAAOWBJS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC=O
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Molecular Formula

C6H12O
Record name HEXALDEHYDE
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DSSTOX Substance ID

DTXSID2021604
Record name Hexanal
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Molecular Weight

100.16 g/mol
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Physical Description

Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour
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Boiling Point

262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
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Flash Point

90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup
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Solubility

In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils
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Density

0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817
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Vapor Density

3.45 (Air = 1)
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Vapor Pressure

11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C
Record name Hexaldehyde
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Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
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Color/Form

Colorless liquid

CAS No.

66-25-1
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Melting Point

-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does hexanal interact with biological systems to exert its effects?

A1: this compound primarily acts by inhibiting the enzyme phospholipase D (PLD) [, , , ]. PLD plays a crucial role in membrane phospholipid degradation, a process associated with fruit ripening and senescence [, ]. By inhibiting PLD, this compound can delay these processes, thereby extending the shelf-life of fruits [, , , ]. Additionally, this compound exhibits antibacterial activity, potentially by disrupting cell membrane integrity, inhibiting nucleotide metabolism, and interfering with carbohydrate metabolism and the tricarboxylic acid cycle [].

Q2: What are the downstream effects of this compound on fruit quality during storage?

A2: this compound treatment has been shown to positively impact various fruit quality parameters during storage. These include:

  • Reduced weight loss: this compound helps maintain fruit firmness and reduces water loss [, ].
  • Slower ripening: It delays changes in total soluble solids, sugars, and acidity, preserving fruit quality for longer [, ].
  • Color retention: this compound treatment can help retain the natural color of fruits by delaying pigment degradation [, ].
  • Lower incidence of bitter pit: In apples, this compound application has been linked to a reduced incidence of bitter pit, likely due to its inhibitory effect on PLD activity [].

Q3: What is the molecular formula, weight, and spectroscopic data of this compound?

A3:

    Q4: How does this compound perform under various storage conditions, and what are its applications?

    A4: this compound is a volatile compound [], and its effectiveness can be influenced by factors like temperature and packaging. Encapsulation within biodegradable electrospun nanofibers has been explored for controlled release and improved stability []. This compound has shown promising applications in extending the shelf-life of various fruits like mangoes [, , ], bananas [, , ], and custard apples [].

    Q5: Is this compound compatible with other materials used in food packaging or agricultural applications?

    A5: Research suggests this compound can be incorporated into specific materials for controlled release and enhanced application. For instance:* Nanofibers: this compound can be encapsulated in biodegradable electrospun nanofibers made from materials like polyvinyl alcohol (PVA) and nanocellulose []. * Aldehyde Scavenger Films: Studies have investigated the sorption kinetics of this compound into specialized films designed to absorb aldehydes, indicating potential applications in active food packaging to control off-flavors [].

    Q6: Does this compound exhibit any catalytic properties, or is it primarily studied as a reactant?

    A6: The provided research focuses on this compound primarily as a reactant or a target molecule for detection. There's no mention of its use as a catalyst. Studies primarily investigate its role in oxidation reactions [, , , , , , ], its impact on biological systems [, , , , , , , ], and its detection as a marker of food spoilage [, , , , , , ] or environmental exposure [, ].

    Q7: Have computational methods been employed to study this compound and its interactions?

    A7: Yes, computational chemistry has been used to study this compound. For example, ab initio calculations have been employed to investigate the stability and properties of this compound peroxy radical-water complexes []. These studies provide insights into the atmospheric chemistry of this compound and its potential role in forming secondary organic aerosols.

    Q8: How do structural modifications of this compound affect its activity and properties?

    A8: The provided research doesn't directly explore the SAR of this compound. Further investigations are needed to understand how modifications to the this compound structure, such as chain length or functional group changes, might influence its interactions with PLD or its other biological effects.

    Q9: What are the challenges associated with the stability of this compound, and how are they addressed in formulations?

    A9: this compound, being volatile, poses challenges in maintaining its efficacy during storage and application. To overcome this, researchers are exploring:

    • Encapsulation techniques: Encapsulating this compound within nanofibers [] allows for its controlled release over time, improving its stability and extending its effectiveness.
    • Nanoemulsions: Formulating this compound as a nanoemulsion has shown promise in agricultural applications [, ]. Nanoemulsions offer increased stability and better dispersion, potentially enhancing this compound's efficacy as a natural pest control agent.

    Q10: What safety considerations are associated with this compound use, and how are they addressed in research and applications?

    A10: While generally considered safe for use in food, this compound can be an irritant at high concentrations []. Research emphasizes using this compound within safe limits and exploring targeted delivery methods to minimize potential risks [, , , , ].

    Q11: What analytical techniques are commonly used to quantify this compound in various matrices?

    A11: Several analytical methods have been employed to quantify this compound, including:

    • Headspace Gas Chromatography (HS-GC): This technique is widely used to measure this compound levels in food products [, , , , , ].
    • Solid Phase Microextraction (SPME) coupled with GC: This method provides enhanced sensitivity for detecting and quantifying this compound in complex matrices like milk or meat [, , , ].
    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification and quantification of this compound, especially in complex mixtures [, , , ].

    Q12: What is the environmental impact of this compound, and are there strategies for its degradation or removal?

    A12: The provided research does not delve into the specific ecotoxicological effects of this compound or its degradation pathways. Further research is needed to assess its potential impact on the environment and explore strategies for its mitigation.

    Q13: How does the beany flavor of Radix Astragali relate to its this compound content?

    A13: Studies have identified this compound as a significant contributor to the characteristic beany flavor of Radix Astragali, a traditional Chinese medicine [, ]. The concentration of this compound in Radix Astragali varies with origin and growth age, suggesting its potential as a marker for quality control [].

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